molecular formula C10H10BrN3O B1330970 2-[(6-Bromoquinazolin-4-yl)amino]ethanol CAS No. 99057-99-5

2-[(6-Bromoquinazolin-4-yl)amino]ethanol

Cat. No.: B1330970
CAS No.: 99057-99-5
M. Wt: 268.11 g/mol
InChI Key: BUYXDOBAKHYWFG-UHFFFAOYSA-N
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Description

2-[(6-Bromoquinazolin-4-yl)amino]ethanol is a chemical compound with the molecular formula C10H10BrN3O. It is a derivative of quinazoline, a bicyclic compound that contains a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 6-position and an aminoethanol group at the 4-position of the quinazoline ring makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol typically involves the following steps:

    Bromination of Quinazoline: Quinazoline is brominated at the 6-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Amination: The brominated quinazoline is then reacted with ethanolamine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in a solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Bromoquinazolin-4-yl)amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The aminoethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom at the 6-position can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in ethanol.

Major Products Formed

    Oxidation: 2-[(6-Bromoquinazolin-4-yl)amino]acetaldehyde or 2-[(6-Bromoquinazolin-4-yl)amino]acetic acid.

    Reduction: 2-[(6-Bromoquinazolin-4-yl)amino]ethylamine.

    Substitution: 2-[(6-Mercaptoquinazolin-4-yl)amino]ethanol.

Scientific Research Applications

2-[(6-Bromoquinazolin-4-yl)amino]ethanol has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinazoline derivatives.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(6-Bromoquinazolin-4-yl)amino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and aminoethanol group can form hydrogen bonds and other interactions with the active sites of enzymes or binding pockets of receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[(6-Chloroquinazolin-4-yl)amino]ethanol: Similar structure but with a chlorine atom instead of bromine.

    2-[(6-Fluoroquinazolin-4-yl)amino]ethanol: Similar structure but with a fluorine atom instead of bromine.

    2-[(6-Iodoquinazolin-4-yl)amino]ethanol: Similar structure but with an iodine atom instead of bromine.

Uniqueness

2-[(6-Bromoquinazolin-4-yl)amino]ethanol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding and other interactions that are not possible with other halogens, making this compound distinct in its chemical and biological properties.

Properties

IUPAC Name

2-[(6-bromoquinazolin-4-yl)amino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c11-7-1-2-9-8(5-7)10(12-3-4-15)14-6-13-9/h1-2,5-6,15H,3-4H2,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYXDOBAKHYWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NC=N2)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349445
Record name 2-[(6-bromoquinazolin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99057-99-5
Record name 2-[(6-bromoquinazolin-4-yl)amino]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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